N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide
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Overview
Description
N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide is a complex organic compound with a unique structure. It contains a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and various functional groups including a dimethylamino group, a carbonyl group, and a double bond. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide involves multiple steps. One common method starts with the extraction of the core structure from natural sources or through a series of organic reactions. The dimethylamino group is introduced via a substitution reaction using dimethylamine, while the carbonyl group is typically introduced through oxidation reactions. The final step involves the formation of the amide bond, which can be achieved using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups using suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide involves its interaction with specific molecular targets. The dimethylamino group may interact with receptors or enzymes, altering their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Another compound with a dimethylamino group, used in photoinitiating systems.
N-(7-dimethylamino-4-methylcoumarin-3-yl): A compound used in fluorescence studies.
Uniqueness
N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide is unique due to its specific structure, which combines a polycyclic aromatic hydrocarbon core with various functional groups. This combination provides it with distinct chemical and biological properties, making it valuable for diverse scientific research applications .
Properties
Molecular Formula |
C28H44N2O2 |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
N-[17-[1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C28H44N2O2/c1-17(2)16-25(31)29-24-13-15-28(5)22-12-14-27(4)20(18(3)30(6)7)10-11-21(27)19(22)8-9-23(28)26(24)32/h13,16,18-23H,8-12,14-15H2,1-7H3,(H,29,31) |
InChI Key |
FPBGDMGTAHIUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CC=C(C4=O)NC(=O)C=C(C)C)C)C)N(C)C |
Origin of Product |
United States |
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